molecular formula C18H15NO4S B14016984 4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one

4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one

Cat. No.: B14016984
M. Wt: 341.4 g/mol
InChI Key: JJFCFESLOWEECK-UHFFFAOYSA-N
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Description

4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor to form the benzoxazinone core.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethynyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the field of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe in biological studies to investigate various biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one: shares similarities with other benzoxazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

4-ethynyl-8-methyl-1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one

InChI

InChI=1S/C18H15NO4S/c1-4-16-15-7-5-6-13(3)17(15)19(18(20)23-16)24(21,22)14-10-8-12(2)9-11-14/h1,5-11,16H,2-3H3

InChI Key

JJFCFESLOWEECK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=C3C(OC2=O)C#C)C

Origin of Product

United States

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